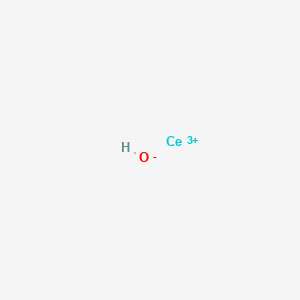
Cerium hydroxide (Ce(OH))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium hydroxide (Ce(OH)), also known as Cerium hydroxide (Ce(OH)), is a useful research compound. Its molecular formula is CeHO+2 and its molecular weight is 157.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cerium hydroxide (Ce(OH)) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cerium hydroxide (Ce(OH)) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
1.1 Catalysts for Chemical Reactions
Cerium hydroxide is primarily valued in catalysis due to its ability to facilitate redox reactions. Its unique properties allow it to act as both an oxidizing and reducing agent. The following table summarizes key catalytic applications:
Environmental Applications
2.1 Water Treatment
Cerium hydroxide has been explored for its capability to remove pollutants from water due to its adsorption properties. It can effectively bind heavy metals and organic contaminants, making it useful in water purification processes.
Material Science
3.1 Nanostructured Materials
Recent advancements have highlighted the formation of cerium hydroxide nanoparticles through various methods, including radiation-induced synthesis. These nanoparticles exhibit enhanced properties suitable for applications in electronics and optics.
| Property | Value/Description |
|---|---|
| Particle Size | Typically less than 100 nm |
| Surface Area | High surface area enhances reactivity |
| Stability | Stable under various environmental conditions |
Case Studies
4.1 Case Study: Cerium Hydroxide in Catalysis
A study investigated the effectiveness of cerium hydroxide nanoparticles in catalytic converters for automotive applications. The results demonstrated that the addition of cerium hydroxide significantly reduced NOx emissions compared to conventional catalysts, highlighting its potential for improving air quality .
4.2 Case Study: Water Purification
Research conducted on the use of cerium hydroxide for heavy metal removal from wastewater showed an impressive adsorption capacity, indicating its viability as an eco-friendly solution for water treatment .
Eigenschaften
CAS-Nummer |
37382-23-3 |
|---|---|
Molekularformel |
CeHO+2 |
Molekulargewicht |
157.12 g/mol |
IUPAC-Name |
cerium(3+);hydroxide |
InChI |
InChI=1S/Ce.H2O/h;1H2/q+3;/p-1 |
InChI-Schlüssel |
HZADGDCWYTUEDJ-UHFFFAOYSA-M |
SMILES |
[OH-].[Ce+3] |
Kanonische SMILES |
[OH-].[Ce+3] |
Key on ui other cas no. |
85885-77-4 |
Synonyme |
cerium dihydroxide cerium hydroxide cerium perhydroxide cerium tetrahydroxide cerium trihydroxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















